2-(3-Acetylphenoxy)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Acetylphenoxy)acetamide typically involves the reaction of 3-acetylphenol with chloroacetic acid, followed by the addition of ammonia or an amine to form the acetamide group . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-Acetylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Acetylphenoxy)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Acetylphenoxy)acetamide can be compared with other similar compounds, such as:
Phenoxyacetamide: Similar structure but lacks the acetyl group, leading to different chemical and biological properties.
Acetylphenol: Contains the acetyl group but lacks the acetamide group, resulting in different reactivity and applications.
Phenoxyacetic acid: Similar structure but with a carboxylic acid group instead of the acetamide group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(3-acetylphenoxy)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-3-2-4-9(5-8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) |
InChI Key |
JLAJIYRKJDFHSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)N |
Origin of Product |
United States |
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